molecular formula C20H14F3N3O4 B2780004 N-(4-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide CAS No. 941989-63-5

N-(4-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide

Cat. No. B2780004
CAS RN: 941989-63-5
M. Wt: 417.344
InChI Key: QBGHZFGEJJTHJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . Several notable pharmaceutical compounds have a trifluoromethyl group incorporated .


Synthesis Analysis

The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . An early synthetic method was developed by Frédéric Swarts in 1892 , based on antimony fluoride .


Molecular Structure Analysis

The trifluoromethyl group (-CF3) is a common functional group in organofluorine chemistry . It exhibits unique behaviors when incorporated into organic molecules .


Chemical Reactions Analysis

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . There are several reagents known for this purpose, such as hypervalent iodine(III) –CF3 reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated compounds can also vary widely. For example, the compound “Methyl 3-(trifluoromethyl)benzoate” has a molecular weight of 204.15 .

Scientific Research Applications

Anti-Cancer Studies

There is evidence that similar compounds, such as 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives, have shown promising results in anti-cancer studies . These compounds were effectively screened for their anti-cancer properties and the results are promising . The resultant compounds were assessed for their antiproliferative action against two human colon cancer cell lines (HCT-116 and HT-29 colon cancer cell lines) .

Reactions at the Benzylic Position

The compound’s structure suggests that it could undergo reactions at the benzylic position . These reactions could include free radical bromination, nucleophilic substitution, and oxidation .

Mechanism of Action

The mechanism of action of trifluoromethylated compounds can vary widely depending on the specific compound and its intended use .

Safety and Hazards

The safety and hazards associated with trifluoromethylated compounds can vary widely depending on the specific compound and its intended use .

Future Directions

The development of new synthetic methods for adding trifluoromethyl groups to chemical compounds is an active area of research . This research could lead to the development of new pharmaceuticals and agrochemicals .

properties

IUPAC Name

N-(4-nitrophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O4/c21-20(22,23)14-4-1-3-13(11-14)12-25-10-2-5-17(19(25)28)18(27)24-15-6-8-16(9-7-15)26(29)30/h1-11H,12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGHZFGEJJTHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide

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